![molecular formula C15H12BrClN4O2S B4582450 N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4582450.png)
N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide and similar compounds often involves multiple steps, including the reaction of halophenyl acetamides with different reagents to introduce the 1,2,4-triazole moiety and subsequent modifications to append the furyl and methyl groups. For instance, synthesis methods may employ acylation, cyclization, and condensation reactions, as seen in the creation of structurally related 1,3,4-thiadiazoles and triazoles (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by various intramolecular and intermolecular interactions. X-ray crystallography studies reveal details about the spatial arrangement, bond lengths, angles, and the overall 3D structure. These structures often exhibit V-shaped conformations and are stabilized by hydrogen bonds and π-interactions, contributing to their unique properties (Boechat et al., 2011).
Scientific Research Applications
Synthesis and Structural Analysis
Research in the field often explores the synthesis and characterization of compounds with complex molecular structures, including those related to N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide. For example, studies on the structures of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrate the synthesis of isostructural molecules, highlighting the various intermolecular interactions and 3-D arrays generated by such compounds (Boechat et al., 2011). This research underscores the importance of crystallography in understanding the molecular architecture and potential reactivity or binding properties of the compounds.
Antimicrobial and Anticancer Applications
Several compounds with structures similar to the target molecule have been evaluated for their biological activities, including antimicrobial and anticancer properties. The synthesis and antimicrobial evaluation of novel compounds, such as bis-α,β-unsaturated ketones and related derivatives, shed light on the potential of these molecules to act against various pathogens (Altalbawy, 2013). Similarly, studies on 5-methyl-4-phenyl thiazole derivatives as anticancer agents illustrate the process of synthesizing and testing the antitumor activities of these compounds against specific cancer cell lines (Evren et al., 2019), providing a framework for evaluating the therapeutic potential of related molecules.
Enzyme Inhibition and Drug Development
Research into new synthetic 1,2,4-triazole derivatives highlights their cholinesterase inhibition and molecular docking studies, offering insights into the development of treatments for conditions like Alzheimer's disease (Riaz et al., 2020). These studies demonstrate the multifaceted applications of compounds similar to N-(4-bromo-3-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide in the realm of drug discovery and development, particularly in targeting specific enzymes or receptors.
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN4O2S/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-9-4-5-10(16)11(17)7-9/h2-7H,8H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHLGJBNVDEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)Br)Cl)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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